Ethyl 3-bromo-5-cyano-4-(trifluoromethyl)benzoate
Overview
Description
Ethyl 3-bromo-5-cyano-4-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of bromine, cyano, and trifluoromethyl groups attached to a benzoate ester. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-5-cyano-4-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 4-(trifluoromethyl)benzoate followed by the introduction of a cyano group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a catalyst. The cyano group can be introduced using a cyanating agent such as sodium cyanide or potassium cyanide under appropriate conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and cyanation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5-cyano-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzoate ester can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of amines or other reduced derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Ethyl 3-bromo-5-cyano-4-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-5-cyano-4-(trifluoromethyl)benzoate depends on its interactions with molecular targets. The bromine, cyano, and trifluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect molecular pathways and biological processes, making the compound useful in research and development.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-bromo-4-(trifluoromethyl)benzoate: Lacks the cyano group, resulting in different reactivity and applications.
Ethyl 3-cyano-4-(trifluoromethyl)benzoate: Lacks the bromine atom, affecting its substitution reactions.
Ethyl 3-bromo-5-cyano-benzoate: Lacks the trifluoromethyl group, altering its chemical properties and applications.
Uniqueness
Ethyl 3-bromo-5-cyano-4-(trifluoromethyl)benzoate is unique due to the combination of bromine, cyano, and trifluoromethyl groups. This combination imparts distinct chemical properties, making it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
ethyl 3-bromo-5-cyano-4-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO2/c1-2-18-10(17)6-3-7(5-16)9(8(12)4-6)11(13,14)15/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBUJEAEMBHFGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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